tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 864539-94-6
VCID: VC3859257
InChI: InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Molecular Formula: C14H18F3NO3
Molecular Weight: 305.29 g/mol

tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate

CAS No.: 864539-94-6

Cat. No.: VC3859257

Molecular Formula: C14H18F3NO3

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate - 864539-94-6

Specification

CAS No. 864539-94-6
Molecular Formula C14H18F3NO3
Molecular Weight 305.29 g/mol
IUPAC Name tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Standard InChI InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
Standard InChI Key QRVMLXMOYYJIEC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O

Introduction

Key Findings

tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate (CAS: 864539-94-6) is a carbamate derivative with a molecular formula of C14H18F3NO3\text{C}_{14}\text{H}_{18}\text{F}_3\text{NO}_3 and a molecular weight of 305.29 g/mol. Its structure features a tert-butyl carbamate group, a hydroxyethyl chain, and a 4-(trifluoromethyl)phenyl substituent. This compound is utilized in pharmaceutical research, organic synthesis, and material science due to its unique electronic and steric properties .

Chemical Identification and Structural Properties

Nomenclature and Synonyms

  • IUPAC Name: tert-Butyl NN-[2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl]carbamate

  • Synonyms:

    • N-Boc-2-hydroxy-2-(4-trifluoromethylphenyl)ethylamine

    • Carbamic acid, NN-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-, 1,1-dimethylethyl ester .

Molecular Structure

  • SMILES: CC(C)(C)OC(=O)NCC(O)C1=CC=C(C=C1)C(F)(F)F\text{CC(C)(C)OC(=O)NCC(O)C1=CC=C(C=C1)C(F)(F)F}

  • InChI Key: QRVMLXMOYYJIEC-UHFFFAOYSA-N\text{QRVMLXMOYYJIEC-UHFFFAOYSA-N} .

  • 3D Conformation: The trifluoromethyl group induces steric hindrance and electron-withdrawing effects, while the hydroxyethyl group enables hydrogen bonding (Figure 1) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via:

  • Carbamate Formation: Reaction of 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

    R-NH2+(Boc)2OBaseR-NHBoc+Byproducts\text{R-NH}_2 + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{R-NHBoc} + \text{Byproducts}
  • Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity .

Key Reactions

  • Deprotection: Acidic cleavage (e.g., HCl/dioxane) removes the tert-butyloxycarbonyl (Boc) group, yielding the primary amine .

  • Oxidation: The hydroxy group can be oxidized to a ketone using Jones reagent .

Physicochemical Properties

PropertyValueReference
Molecular Weight305.29 g/mol
Melting Point97–98°C (recrystallized)
SolubilityDCM, Acetonitrile, Methanol
logP2.8 (predicted)

Applications in Scientific Research

Pharmaceutical Intermediate

  • Drug Discovery: Serves as a building block for protease inhibitors and kinase modulators due to its trifluoromethyl group enhancing metabolic stability .

  • Prodrug Design: The Boc group facilitates controlled release of active amines in vivo .

Material Science

  • Polymer Modification: Incorporated into polyurethanes to improve thermal stability .

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity
tert-Butyl 4-hydroxyphenethylcarbamateLacks trifluoromethyl groupLower logP (1.9)
tert-Butyl 2-hydroxyethylcarbamateSimplified phenyl substituentReduced steric bulk

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